molecular formula C6H10S B13588704 3-Vinyltetrahydrothiophene

3-Vinyltetrahydrothiophene

Cat. No.: B13588704
M. Wt: 114.21 g/mol
InChI Key: FSGCFQUNIFMCSF-UHFFFAOYSA-N
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Description

3-Ethenylthiolane is an organic compound characterized by a five-membered ring containing a sulfur atom and an ethenyl group attached to the third carbon This compound belongs to the class of thiolanes, which are sulfur analogs of tetrahydrofurans

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethenylthiolane typically involves the cyclization of suitable precursors. One common method is the reaction of 3-chloropropene with sodium sulfide under basic conditions, leading to the formation of the thiolane ring. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 3-ethenylthiolane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity 3-ethenylthiolane.

Chemical Reactions Analysis

Types of Reactions: 3-Ethenylthiolane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of 3-ethenylthiolane can lead to the formation of thiolane derivatives with reduced sulfur oxidation states.

    Substitution: The ethenyl group can participate in electrophilic addition reactions, such as hydrohalogenation or hydration, to form substituted thiolanes.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrohalogenation with hydrogen halides, hydration with water in the presence of acid catalysts.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiolane derivatives.

    Substitution: Substituted thiolanes with various functional groups.

Scientific Research Applications

3-Ethenylthiolane has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds. Its unique reactivity makes it valuable in organic synthesis.

    Biology: Research has explored its potential as a bioactive molecule with antimicrobial and antioxidant properties.

    Medicine: Preliminary studies suggest that derivatives of 3-ethenylthiolane may have therapeutic potential in treating certain diseases due to their biological activity.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-ethenylthiolane involves its interaction with molecular targets through its sulfur atom and ethenyl group. The sulfur atom can form covalent bonds with nucleophilic sites in biological molecules, while the ethenyl group can participate in electrophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    Tetrahydrothiophene: A sulfur analog of tetrahydrofuran with a similar five-membered ring structure.

    3-Methylthiolane: A thiolane derivative with a methyl group instead of an ethenyl group.

    Thiophene: A sulfur-containing aromatic compound with a five-membered ring.

Comparison: 3-Ethenylthiolane is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to other thiolanes and sulfur-containing compounds. This reactivity makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Properties

Molecular Formula

C6H10S

Molecular Weight

114.21 g/mol

IUPAC Name

3-ethenylthiolane

InChI

InChI=1S/C6H10S/c1-2-6-3-4-7-5-6/h2,6H,1,3-5H2

InChI Key

FSGCFQUNIFMCSF-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCSC1

Origin of Product

United States

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